Diantimony

Physical Chemistry Cluster Science Mass Spectrometry

Diantimony (Sb2, CAS 32679-33-7) is a homonuclear diatomic molecule of antimony, existing primarily in the gas phase. It is a fundamental species for understanding antimony's molecular behavior, and its unique electronic and thermodynamic properties differentiate it from bulk elemental antimony (Sb) and the more stable tetramer, Sb4.

Molecular Formula Sb2
Molecular Weight 243.52 g/mol
Cat. No. B1203571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiantimony
Molecular FormulaSb2
Molecular Weight243.52 g/mol
Structural Identifiers
SMILES[Sb]#[Sb]
InChIInChI=1S/2Sb
InChIKeyWUOBERCRSABHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diantimony (Sb2) Procurement & Selection Guide: Key Properties and Comparators


Diantimony (Sb2, CAS 32679-33-7) is a homonuclear diatomic molecule of antimony, existing primarily in the gas phase [1]. It is a fundamental species for understanding antimony's molecular behavior, and its unique electronic and thermodynamic properties differentiate it from bulk elemental antimony (Sb) and the more stable tetramer, Sb4 [2]. This guide provides quantitative evidence to support its selection over these closest analogs for specific high-purity and research applications.

Why Diantimony (Sb2) Cannot Be Substituted with Bulk Antimony or Other Antimony Compounds


Simple substitution of diantimony (Sb2) with bulk antimony (Sb), antimony trioxide (Sb2O3), or other antimony compounds is not scientifically valid due to fundamental differences in molecular structure and resulting physical properties. As a discrete diatomic molecule, Sb2 possesses well-defined gas-phase thermodynamic and electronic characteristics, such as a specific electron affinity and ionization energy [1]. In contrast, bulk antimony is a solid with metallic and semiconducting properties dictated by its crystal lattice, not its molecular bonds. Similarly, compounds like Sb2O3 are ionic solids with entirely different chemical reactivity. The following quantitative evidence demonstrates the specific, verifiable differences that make Sb2 the only appropriate choice for applications requiring its unique molecular behavior, such as in high-temperature vapor deposition, cluster science, or fundamental spectroscopy [2].

Diantimony (Sb2) vs. Comparators: Quantitative Evidence for Scientific Selection


Diantimony (Sb2) vs. Atomic Antimony (Sb): Higher Electron Affinity for Electron Attachment Studies

Diantimony (Sb2) exhibits a significantly higher electron affinity than atomic antimony (Sb), making it more suitable for studies involving electron attachment and anion formation. This is a direct measurement from photoelectron spectroscopy of the corresponding anions [1].

Physical Chemistry Cluster Science Mass Spectrometry

Diantimony (Sb2) vs. Tetramer (Sb4): Lower Standard Enthalpy of Formation for Vapor Phase Stability

In the gas phase, diantimony (Sb2) is thermodynamically less stable relative to the tetramer (Sb4), as indicated by its higher standard enthalpy of formation [1]. This quantitative difference dictates the equilibrium vapor composition at different temperatures.

Thermodynamics High-Temperature Chemistry Vapor Deposition

Diantimony (Sb2) vs. Tetramer (Sb4): Lower Standard Entropy for Targeted Deposition Processes

The gas-phase standard entropy (S°) of diantimony (Sb2) is significantly lower than that of the tetramer (Sb4) [1]. This property impacts the kinetics of vapor transport and condensation processes.

Thermodynamics Vapor Phase Epitaxy Materials Science

Optimal Research & Industrial Use Cases for Diantimony (Sb2) Based on Differential Evidence


Fundamental Research in Cluster Science and Spectroscopy

The well-defined electron affinity of 1.2820 eV for Sb2, directly measured against atomic Sb [1], makes it a crucial calibrant and subject for studies on electron attachment, anion photoelectron spectroscopy, and molecular orbital theory. Its unique electronic structure, distinct from both the atom and larger clusters, is essential for validating computational models of antimony cluster behavior.

Controlled Vapor Deposition of Antimony-Containing Thin Films

For processes like Chemical Vapor Deposition (CVD) and Molecular Beam Epitaxy (MBE), the thermodynamic properties of Sb2 are key process parameters. The lower standard enthalpy of formation (236 kJ mol⁻¹) and standard entropy (254.8 J K⁻¹ mol⁻¹) compared to Sb4 [2] indicate that Sb2 is the dominant vapor species at higher temperatures. Selecting a precursor that generates a higher proportion of Sb2 over Sb4 can enable more precise control over film growth kinetics, stoichiometry, and crystalline quality, which is critical for advanced semiconductor and thermoelectric device fabrication.

High-Temperature Mass Spectrometry and Vapor Pressure Studies

Diantimony (Sb2) is a key species in the high-temperature mass spectrometry of antimony and its alloys [3]. Its distinct molecular weight and ionization energy allow for the unambiguous identification and quantification of antimony vapor composition. Understanding the Sb2/Sb4 equilibrium is essential for interpreting the thermodynamic activities and vapor pressures in metallurgical processes and for calibrating high-temperature mass spectrometric instruments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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